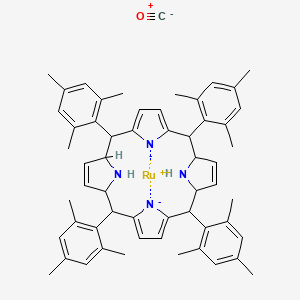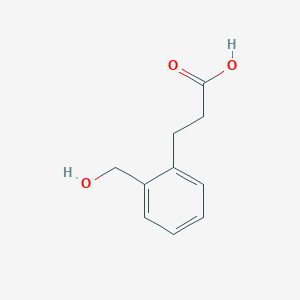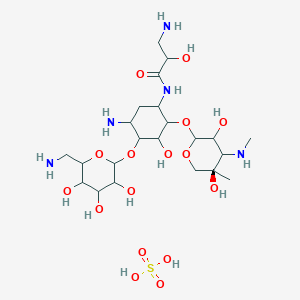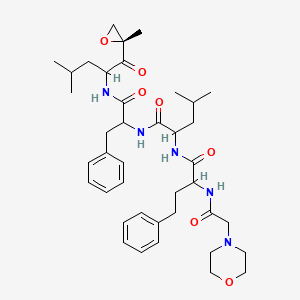
zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate” is a complex organic molecule that combines zinc with organic ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate typically involves the reaction of zinc salts with the corresponding organic acids and esters. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or catalyst in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its zinc component can play a role in enzyme activity and protein interactions.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Zinc-containing compounds are known for their antimicrobial and anti-inflammatory effects, which could be relevant in drug development.
Industry
In industry, the compound may be used in the production of materials with specific properties. For example, it could be used in the synthesis of polymers or as an additive in coatings and paints.
作用機序
The mechanism by which zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The zinc ion can coordinate with various functional groups, influencing the activity of enzymes and altering biochemical pathways.
類似化合物との比較
Similar Compounds
Zinc acetate: Another zinc-containing compound with applications in medicine and industry.
Zinc propionate: Similar in structure but with different organic ligands.
Ethyl cyclohexane carboxylate: Shares a similar ester functional group but lacks the zinc component.
Uniqueness
What sets zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate apart is its unique combination of zinc with specific organic ligands, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H20O4Zn |
|---|---|
分子量 |
329.7 g/mol |
IUPAC名 |
zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H11O2.C5H10O2.Zn/c1-3-12-10(11)9-6-4-5-8(2)7-9;1-5(2,3)4(6)7;/h4-7H,2-3H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChIキー |
QOMPJJLHAMAZBO-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=CC(=C)[CH-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)




![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)

![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
